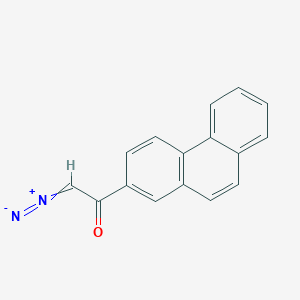

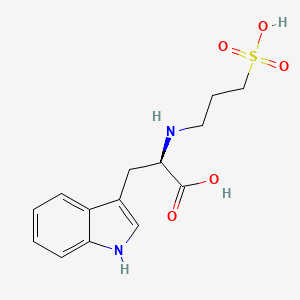

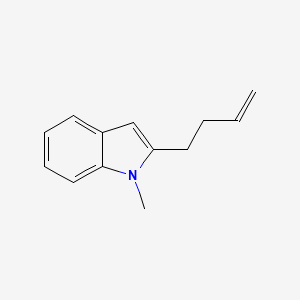

![molecular formula C37H42Cl2N2O6 B12521450 20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)

20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Berbamine dihydrochloride is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. This compound has garnered significant attention due to its diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities . It is particularly noted for its ability to inhibit the infection of various viruses, including SARS-CoV-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Berbamine dihydrochloride can be synthesized through a series of chemical reactions starting from the natural product berbamine. The synthesis involves the following steps:

Isolation of Berbamine: Berbamine is isolated from the roots of Berberis amurensis using solvent extraction methods.

Formation of Dihydrochloride Salt: The isolated berbamine is then reacted with hydrochloric acid to form berbamine dihydrochloride.

Industrial Production Methods: In industrial settings, the production of berbamine dihydrochloride involves large-scale extraction from plant sources followed by purification and conversion to the dihydrochloride salt. High-performance thin-layer chromatography (HPTLC) is often used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Berbamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various berbamine derivatives with modified pharmacological properties .

Scientific Research Applications

Berbamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of berbamine dihydrochloride involves several molecular targets and pathways:

Inhibition of NF-κB Pathway: Berbamine dihydrochloride inhibits the NF-κB pathway by up-regulating A20, down-regulating IκB Kinase α (IKKα), and preventing the nuclear translocation of p65.

Autophagy Inhibition: It inhibits autophagy in tumor cells, enhancing antigen presentation and improving immune recognition.

Comparison with Similar Compounds

Berberine: Another bis-benzylisoquinoline alkaloid with similar antiviral and anticancer properties.

Palmatine: Known for its antimicrobial and anti-inflammatory effects.

Jatrorrhizine: Exhibits similar pharmacological activities but with different potency and specificity.

Uniqueness: Berbamine dihydrochloride is unique due to its potent inhibition of the NF-κB pathway and its ability to modulate multiple signaling pathways in cancer cells. Its dual role in inhibiting viral entry and enhancing immune responses makes it a valuable compound in both antiviral and anticancer research .

Properties

IUPAC Name |

20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRXDYNDPPUBSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42Cl2N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

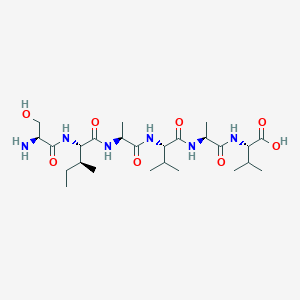

![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)

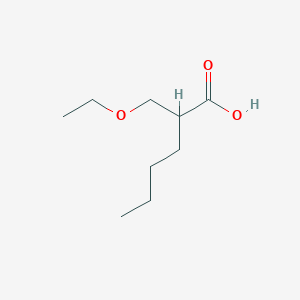

![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)

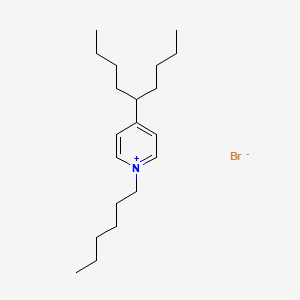

![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)

![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)